molecular formula C11H14BBrClNO2 B13473353 2-Bromo-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Bromo-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13473353
M. Wt: 318.40 g/mol
InChI Key: BJBDRBPBSCKJHQ-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of boronic esters. This compound is particularly significant in organic chemistry due to its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and chlorine atoms in the pyridine ring, along with the boronic ester group, makes this compound a versatile intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Halogenation: The starting material, pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the desired positions. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Borylation: The halogenated pyridine is then subjected to borylation using a boronic ester reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group into the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling and substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while substitution reactions yield various substituted pyridines.

Scientific Research Applications

2-bromo-4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has numerous applications in scientific research:

    Chemistry: It is widely used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Medicine: It is used in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in various chemical reactions. The combination of bromine, chlorine, and boronic ester groups makes it a valuable intermediate for the synthesis of diverse organic compounds.

Properties

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.40 g/mol

IUPAC Name

2-bromo-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-15-9(8)13/h5-6H,1-4H3

InChI Key

BJBDRBPBSCKJHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Br)Cl

Origin of Product

United States

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